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Compound of Interest

Compound Name: 1,2-Dibromoethyltrichlorosilane

Cat. No.: B1581137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Dibromoethyltrichlorosilane is a versatile heterobifunctional crosslinking agent. Its

unique structure, featuring a trichlorosilyl group at one end and two vicinal bromine atoms on

an ethyl chain at the other, allows for a two-step, controlled covalent immobilization and

subsequent crosslinking of molecules to surfaces or within a polymer matrix.

The trichlorosilyl group reacts readily with hydroxylated surfaces, such as silica, glass, and

metal oxides, to form stable siloxane bonds. This initial reaction tethers the molecule to the

substrate. The bromoethyl group, in turn, can react with nucleophiles like primary amines and

thiols, which are commonly found in biomolecules (e.g., proteins, peptides) and functional

polymers. This secondary reaction allows for the covalent attachment of a desired molecular

entity to the functionalized surface.

This dual reactivity makes 1,2-Dibromoethyltrichlorosilane a valuable tool for a range of

applications, including:

Surface functionalization: Creating surfaces with specific chemical properties for controlling

cell adhesion, protein adsorption, or biocompatibility.
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Biomolecule immobilization: Covalently attaching enzymes, antibodies, or peptides to solid

supports for applications in biosensors, diagnostics, and biocatalysis.

Polymer grafting and crosslinking: Creating polymer brushes on surfaces or crosslinking

polymer chains to form hydrogels for drug delivery and tissue engineering.

Creation of drug-eluting surfaces: Tethering therapeutic agents to implantable devices for

localized and sustained drug release.

Disclaimer: The following protocols are generalized procedures based on the known reactivity

of chlorosilanes and alkyl bromides. Due to the limited specific literature on 1,2-
Dibromoethyltrichlorosilane, users should consider these as starting points and optimize the

conditions for their specific application.

Physicochemical Properties and Safety Information
Property Value

CAS Number 4170-50-7

Molecular Formula C₂H₃Br₂Cl₃Si

Molecular Weight 321.31 g/mol

Appearance Colorless to light-yellow liquid

Boiling Point 162-164 °C

Density ~1.9 g/cm³

Safety Precautions: 1,2-Dibromoethyltrichlorosilane is a corrosive and moisture-sensitive

compound. It should be handled in a well-ventilated fume hood using appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat. It reacts with water and other protic solvents to release hydrogen chloride (HCl) gas. All

glassware and solvents used must be scrupulously dried.
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Protocol 1: Surface Modification of a Hydroxylated
Substrate (e.g., Silica Wafer)
This protocol describes the immobilization of 1,2-Dibromoethyltrichlorosilane onto a silica

surface to create a reactive "handle" for subsequent functionalization.

Materials:

Hydroxylated substrate (e.g., silicon wafer with a native oxide layer, glass slide)

1,2-Dibromoethyltrichlorosilane

Anhydrous toluene

Anhydrous isopropanol

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). EXTREME CAUTION:

Piranha solution is highly corrosive and explosive when mixed with organic materials.

Nitrogen or Argon gas

Schlenk flask or similar reaction vessel with a septum

Syringes and needles

Procedure:

Substrate Cleaning and Activation:

Immerse the substrate in Piranha solution for 30 minutes at room temperature to clean

and hydroxylate the surface.

Rinse the substrate thoroughly with deionized water and then with isopropanol.

Dry the substrate under a stream of nitrogen or argon gas and then in an oven at 110°C

for at least 1 hour.

Allow the substrate to cool to room temperature in a desiccator.
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Silanization Reaction:

Place the cleaned and dried substrate in a Schlenk flask under an inert atmosphere

(nitrogen or argon).

Prepare a 1-5% (v/v) solution of 1,2-Dibromoethyltrichlorosilane in anhydrous toluene in

a separate, dry flask under an inert atmosphere.

Using a syringe, transfer the silane solution to the Schlenk flask containing the substrate.

Ensure the substrate is fully immersed.

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

After the reaction, decant the silane solution.

Washing and Curing:

Wash the functionalized substrate sequentially with anhydrous toluene (3 times) and

anhydrous isopropanol (2 times) to remove any physisorbed silane.

Dry the substrate under a stream of inert gas.

Cure the substrate in an oven at 110°C for 1 hour to promote the formation of stable

siloxane bonds.

Store the bromo-functionalized substrate under an inert atmosphere or in a desiccator until

further use.

Protocol 2: Grafting of an Amine-Containing Polymer to
the Functionalized Surface
This protocol outlines the reaction of the bromo-functionalized surface with a polymer

containing primary amine groups (e.g., polyethyleneimine, amine-terminated polyethylene

glycol).

Materials:

Bromo-functionalized substrate (from Protocol 3.1)
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Amine-containing polymer

Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

Reaction vessel

Procedure:

Reaction Setup:

Place the bromo-functionalized substrate in a reaction vessel.

Prepare a solution of the amine-containing polymer (e.g., 1-10 mg/mL) in the chosen

anhydrous solvent.

Add the polymer solution to the reaction vessel, ensuring the substrate is covered.

Add a non-nucleophilic base (e.g., 2-5 equivalents relative to the estimated surface

bromine concentration) to the reaction mixture to act as a proton scavenger.

Grafting Reaction:

Heat the reaction mixture to 50-70°C and allow it to react for 12-24 hours under an inert

atmosphere with gentle agitation.

The reaction progress can be monitored by surface characterization techniques (see

Section 4).

Washing:

After the reaction, remove the substrate from the polymer solution.

Wash the substrate extensively with the reaction solvent to remove any non-covalently

bound polymer.
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Perform a final rinse with a less viscous solvent (e.g., dichloromethane) and dry under a

stream of inert gas.

Protocol 3: Immobilization of a Thiol-Containing Peptide
This protocol details the attachment of a peptide containing a cysteine residue (or other thiol

group) to the bromo-functionalized surface.

Materials:

Bromo-functionalized substrate (from Protocol 3.1)

Thiol-containing peptide

Aqueous buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.8)

Degassing equipment

Procedure:

Peptide Solution Preparation:

Dissolve the thiol-containing peptide in a degassed aqueous buffer to a final concentration

of 0.1-1 mg/mL. Degassing is crucial to prevent oxidation of the thiol groups.

Immobilization Reaction:

Immerse the bromo-functionalized substrate in the peptide solution.

Allow the reaction to proceed at room temperature for 4-12 hours, or at 4°C overnight, with

gentle agitation.

Washing and Blocking:

Remove the substrate from the peptide solution.

Wash the substrate thoroughly with the reaction buffer to remove non-specifically bound

peptide.
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(Optional) To block any unreacted bromo groups, the surface can be treated with a

solution of a small thiol-containing molecule (e.g., 10 mM mercaptoethanol) for 1 hour.

Rinse the substrate with deionized water and dry under a stream of inert gas.

Data Presentation: Surface Characterization
Successful surface modification and subsequent crosslinking can be confirmed using various

surface-sensitive analytical techniques. The following tables present hypothetical data for the

characterization of a silica surface after each step of the modification process.

Table 1: Contact Angle Goniometry

Surface Static Water Contact Angle (°)

Cleaned Silica < 10

Bromo-functionalized Silica 75 ± 5

Amine-Polymer Grafted Silica 45 ± 5

Thiol-Peptide Immobilized Silica 60 ± 5

A successful silanization is indicated by an increase in the contact angle due to the introduction

of the less polar ethyl bromide groups. Subsequent grafting of a hydrophilic polymer or peptide

would be expected to decrease the contact angle.

Table 2: X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition (Atomic %)
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Surface Si O C Br N

Cleaned

Silica
33 67 - - -

Bromo-

functionalized

Silica

28 55 15 2 -

Amine-

Polymer

Grafted Silica

25 50 20 <0.5 5

Thiol-Peptide

Immobilized

Silica

26 52 18 <0.5 4

The appearance of Br 2p peaks after silanization and their significant reduction after the

grafting step, coupled with the appearance of the N 1s peak, would confirm the covalent

attachment of the amine-containing molecule. A similar decrease in Br and the appearance of

N and S (from cysteine) would be expected for peptide immobilization.

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Peaks
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Surface Wavenumber (cm⁻¹) Assignment

Bromo-functionalized Silica ~2950, ~2870 C-H stretching

~1000-1100 Si-O-Si stretching

~650 C-Br stretching

Amine-Polymer Grafted Silica ~3300-3500 (broad) N-H stretching

~1650 N-H bending

~650 (diminished) C-Br stretching

Thiol-Peptide Immobilized

Silica
~1640 (Amide I) C=O stretching

~1540 (Amide II) N-H bending, C-N stretching

~650 (diminished) C-Br stretching

The appearance and disappearance of characteristic vibrational modes provide chemical

evidence for the success of each reaction step.

Mandatory Visualizations
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Step 1: Surface Preparation

Step 2: Silanization

Step 3: Bifunctional Crosslinking
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Reaction with 1,2-Dibromoethyltrichlorosilane
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Caption: Experimental workflow for surface modification and crosslinking.
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Caption: Reaction mechanism of the bifunctional crosslinker.

Drug Delivery Application
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Caption: Hypothetical drug delivery signaling pathway.
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PDF]. Available at: [https://www.benchchem.com/product/b1581137#1-2-
dibromoethyltrichlorosilane-as-a-bifunctional-crosslinker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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